molecular formula C25H32N4O4S B2865054 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 476440-13-8

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2865054
CAS No.: 476440-13-8
M. Wt: 484.62
InChI Key: DSESBEJBCICXSL-UHFFFAOYSA-N
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Description

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of adamantane-1-carbonyl chloride with 5-amino-4-(2-methoxyphenyl)-1,2,4-triazole in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl 2-mercaptoacetate under suitable conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or the adamantane moiety.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting viral replication or bacterial cell walls. The triazole ring can inhibit enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 1-[2-(1-Adamantyl)ethyl]adamantane
  • 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its combination of adamantane, triazole, and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S/c1-3-33-22(30)15-34-24-28-27-21(29(24)19-6-4-5-7-20(19)32-2)14-26-23(31)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,16-18H,3,8-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESBEJBCICXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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